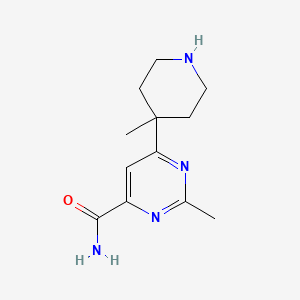

2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide

Descripción general

Descripción

The compound “2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide” is a pyrimidine derivative. Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are integral parts of DNA and RNA and impart diverse pharmacological properties .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including “2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide”, can be characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Physical And Chemical Properties Analysis

Pyrimidines are colorless compounds and are much weaker bases than pyridine . They are soluble in water .Aplicaciones Científicas De Investigación

Inhibition of Transcription Factors

- Gene Expression Inhibitors : A study by Palanki et al. (2000) focused on inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors, exploring the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide. This research highlights the critical role of the carboxamide group at the 5-position for activity, with the introduction of a fluorine substituent in place of 2-chlorine maintaining activity. These findings are relevant for understanding the biological activity of similar compounds, including 2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide (Palanki et al., 2000).

Antimicrobial Activity

- Antimicrobial Compounds : Kolisnyk et al. (2015) synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, investigating their antimicrobial properties. This research provides insight into the potential of pyrimidine-4-carboxamide derivatives in combating microbial infections, which could extend to compounds like 2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide (Kolisnyk et al., 2015).

Synthesis and Biological Evaluation

- Cancer and Anti-Inflammatory Agents : Rahmouni et al. (2016) developed a series of pyrazolopyrimidines derivatives for evaluation as anticancer and anti-5-lipoxygenase agents, showcasing the potential therapeutic applications of pyrimidine derivatives in cancer and inflammation treatment. Such research could be applicable to the synthesis and evaluation of 2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide derivatives for similar purposes (Rahmouni et al., 2016).

Analgesic Properties

- Enhancing Analgesic Properties : Ukrainets et al. (2015) explored the methylation of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides to enhance their analgesic properties. This study demonstrates the potential of structural modification in pyrimidine derivatives to improve their biological activity, which can be relevant for compounds like 2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide (Ukrainets et al., 2015).

PET Imaging Agents

- PET Imaging for Neuroinflammation : Wang et al. (2018) synthesized a derivative of N-(3-(4-methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide for use as a potential PET imaging agent for imaging IRAK4 enzyme in neuroinflammation. This illustrates the applicability of pyrimidine-4-carboxamide derivatives in medical imaging and diagnostics, which could include similar compounds like 2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide (Wang et al., 2018).

Propiedades

IUPAC Name |

2-methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c1-8-15-9(11(13)17)7-10(16-8)12(2)3-5-14-6-4-12/h7,14H,3-6H2,1-2H3,(H2,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIWPDSANMKIKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)C2(CCNCC2)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

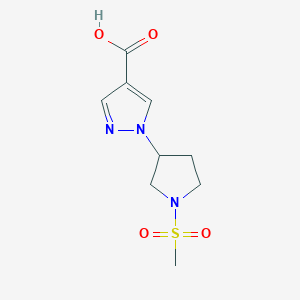

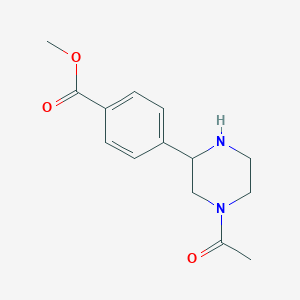

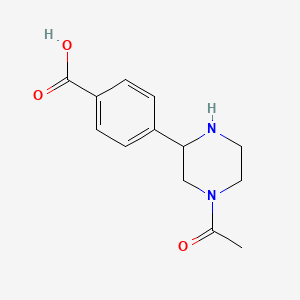

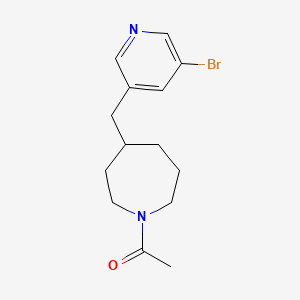

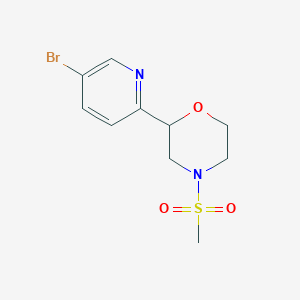

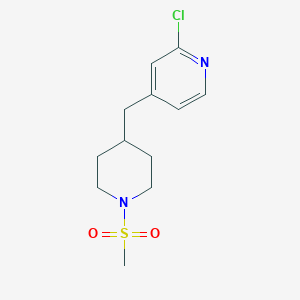

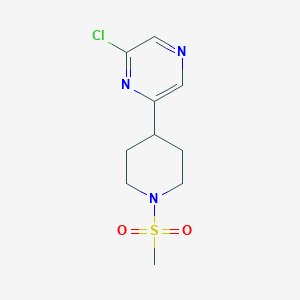

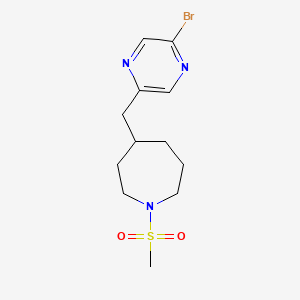

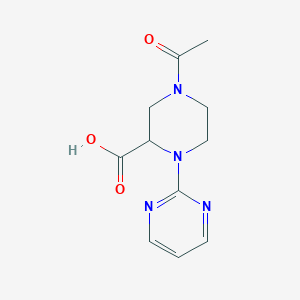

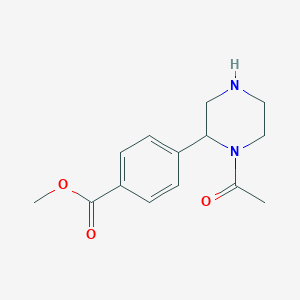

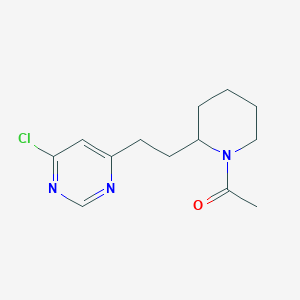

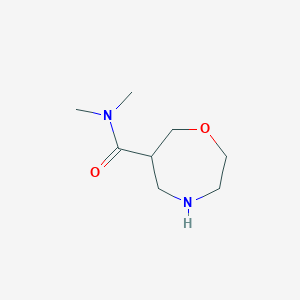

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.